molecular formula C7H7N3O3 B1280802 4-Amino-3-nitrobenzamide CAS No. 41263-65-4

4-Amino-3-nitrobenzamide

Cat. No. B1280802
CAS RN: 41263-65-4
M. Wt: 181.15 g/mol
InChI Key: YLKLDLKLEXDSJY-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzamide is an organic compound with the CAS Number: 41263-65-4 . It has a molecular weight of 181.15 . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of 4-amino-3-nitrobenzamide can be achieved through various methods. One such method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the hydrolysis of ester to acid with sodium hydroxide in methanol, followed by acid-amine coupling with dibenzylamine . A simpler method involves a Fischer esterification reaction .


Molecular Structure Analysis

The InChI code for 4-amino-3-nitrobenzamide is 1S/C7H7N3O3/c8-5-2-1-4 (7 (9)11)3-6 (5)10 (12)13/h1-3H,8H2, (H2,9,11) . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in the molecule .


Chemical Reactions Analysis

The synthesis of 4-amino-3-nitrobenzamide involves a Fischer esterification reaction . This is a simple reaction that can be completed within 30 minutes to 16 hours, with 1 hour producing a workable yield .


Physical And Chemical Properties Analysis

4-Amino-3-nitrobenzamide is a powder that is stored at room temperature . It has a melting point of 232-234 degrees Celsius .

Scientific Research Applications

Tumoricidal Activity

4-Amino-3-nitrobenzamide and related compounds demonstrate potential in cancer treatment. A study by Mendeleyev et al. (1995) explored the chemotherapeutic activity of 4-iodo-3-nitrobenzamide, a related compound. This prodrug was metabolically reduced to 4-iodo-3-aminobenzamide, showing selective tumoricidal action in tumor cells. It inactivated poly(ADP-ribose) polymerase, a nuclear protein, suggesting its effectiveness in inducing tumor apoptosis (Mendeleyev et al., 1995).

Anticonvulsant Properties

Research by Bailleux et al. (1995) on 4-nitro-N-phenylbenzamides, which include 4-nitro-3-aminobenzamide derivatives, revealed significant anticonvulsant properties in mice. These compounds were efficient in the maximal electroshock-induced seizure test, indicating their potential use in treating seizure disorders (Bailleux et al., 1995).

Molecular Engineering and Crystal Design

Saha et al. (2005) studied crystal engineering using hydrogen bonds and halogen bonds involving compounds like 4-nitrobenzamide. The research provides insights into the structural assembly of these compounds, which is crucial for advanced material science applications (Saha et al., 2005).

Synthesis and Characterization for Material Science

Mehdipour‐Ataei et al. (2004) conducted research on the synthesis of novel diamines, including 4-amino-N-(4-hydroxy phenyl)benzamide. This study is significant in the development of new materials with potential applications in areas like polymer science (Mehdipour‐Ataei et al., 2004).

Bioactivation Studies

A study by Knox et al. (1991) investigated the bioactivation of CB 1954, leading to the formation of active derivatives including 4-amino-5-(aziridin-1-yl)-2-nitrobenzamide. This research provides a deeper understanding of the biochemical pathways involved in the activation of certain anticancer drugs (Knox et al., 1991).

Enzymatic Mechanisms in Cancer Therapy

Kun et al. (2009) studied the enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide, which is closely related to 4-amino-3-nitrobenzamide. The study emphasized the importance of cellular reducing systems in cancer cells for the activation of this prodrug (Kun et al., 2009).

Future Directions

The synthesis of 4-amino-3-nitrobenzamide and similar compounds continues to be a relevant and in-demand field in organic chemistry . New methods for their synthesis are published annually, driven by the need to reduce costs and environmental impact during industrial production .

properties

IUPAC Name

4-amino-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKLDLKLEXDSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477870
Record name 4-AMINO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitrobenzamide

CAS RN

41263-65-4
Record name 4-AMINO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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